molecular formula C23H24N2O4 B6005846 N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)-2-furamide

Numéro de catalogue B6005846
Poids moléculaire: 392.4 g/mol
Clé InChI: ZHZCYMVYGBNZHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

TAK-659 acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the modulation of immune responses.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of autoantibodies in autoimmune diseases. It has also been found to enhance the activity of immune cells such as natural killer cells and T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, TAK-659 has a relatively short half-life and low bioavailability, which may limit its effectiveness in clinical settings. In addition, further research is needed to determine the optimal dosage and administration schedule for TAK-659.

Orientations Futures

Future research on TAK-659 could focus on the development of more effective formulations and delivery methods to improve its pharmacokinetic properties. In addition, TAK-659 could be combined with other targeted therapies or immunotherapies to enhance its anti-cancer and immunomodulatory effects. Further studies could also investigate the potential use of TAK-659 in the treatment of other autoimmune diseases and inflammatory disorders.

Méthodes De Synthèse

TAK-659 is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with acetic anhydride to form 2-(4-tert-butylphenoxy)acetic acid. The resulting product is then reacted with 4-aminophenol to form N-(4-tert-butylphenoxyacetyl)-4-aminophenol. The final step involves the reaction of N-(4-tert-butylphenoxyacetyl)-4-aminophenol with furan-2-carboxylic acid chloride to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical trials for the treatment of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-23(2,3)16-6-12-19(13-7-16)29-15-21(26)24-17-8-10-18(11-9-17)25-22(27)20-5-4-14-28-20/h4-14H,15H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZCYMVYGBNZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.